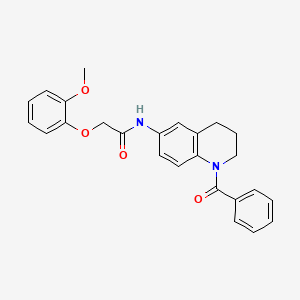

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2-(2-methoxyphenoxy)acetamide moiety at the 6-position. The compound’s molecular formula is C24H22N2O4 (calculated based on structural analogs), with an estimated molecular weight of ~402.45 g/mol. The benzoyl group enhances lipophilicity (predicted logP >3), while the 2-methoxyphenoxy fragment may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-11-5-6-12-23(22)31-17-24(28)26-20-13-14-21-19(16-20)10-7-15-27(21)25(29)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJURKKSRKSLJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 420.46 g/mol. The compound features a tetrahydroquinoline core linked to a benzoyl group and a methoxyphenoxy acetamide moiety, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

- Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride in the presence of a base.

- Formation of Methoxyphenoxy Acetamide : The final compound is synthesized by reacting the benzoylated intermediate with 2-methoxyphenol and acetic anhydride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it demonstrated fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentration (EC50) values comparable to established antifungal agents .

The compound's mechanism of action is believed to involve the inhibition of specific enzymes and disruption of cellular signaling pathways. It may interfere with metabolic processes by targeting enzymes involved in cell wall synthesis or protein synthesis pathways.

Case Studies

- Fungicidal Activity : A study evaluated the fungicidal properties of related compounds derived from tetrahydroquinoline structures. The results indicated that modifications in substituents significantly influenced biological activity. Compounds similar to this compound showed enhanced efficacy against pathogenic fungi .

- Anticancer Properties : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines. The compound's ability to modulate cell cycle progression and promote programmed cell death has been observed in laboratory settings.

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity | EC50 (mg/L) |

|---|---|---|---|

| This compound | 420.46 | Antimicrobial | TBD |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolyl)-carboxamide | 350.42 | Fungicidal | 3.44 (Valsa mali) |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolyl)-methylbenzamide | 350.42 | Antimicrobial | TBD |

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline-Based Acetamides

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

- Molecular Formula : C19H20N2O2

- Molecular Weight : 308.38 g/mol

- Key Features: Propanamide chain instead of 2-methoxyphenoxyacetamide; benzoyl group retained.

- Properties: Lower molecular weight, logP = 2.96, suggesting moderate lipophilicity. The absence of the 2-methoxyphenoxy group may reduce steric hindrance and alter target selectivity .

2-(2-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 921914-90-1)

- Molecular Formula : C18H18N2O4

- Molecular Weight : 326.3 g/mol

- Key Features: Lacks the benzoyl group but retains the 2-methoxyphenoxyacetamide moiety.

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 921913-44-2)

- Molecular Formula : C20H22N2O4

- Molecular Weight : 354.4 g/mol

- Key Features: Ethyl and 2-oxo substituents on the tetrahydroquinoline; 3-methoxyphenoxy group instead of 2-methoxy.

- Properties: Meta-substitution on the phenoxy ring may alter steric and electronic interactions with biological targets compared to ortho-substitution in the parent compound .

Heterocyclic Acetamide Derivatives

2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)

- Molecular Formula : C12H13N3O3S2

- Molecular Weight : 311.38 g/mol

- Key Features: 1,3,4-Thiadiazole core replaces tetrahydroquinoline; methylthio group enhances electron-withdrawing properties.

- Properties : Higher melting point (135–136°C) suggests greater crystallinity. Thiadiazole rings are associated with antimicrobial and anti-inflammatory activities .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (CAS 850908-73-5)

- Molecular Formula : C28H26N2O5

- Molecular Weight : 470.52 g/mol

- Key Features: Benzodioxin and isoquinoline moieties; bulky 2-methylbenzyl substituent.

Pharmacological Implications

- Tetrahydroquinoline vs. Thiadiazole Cores: Tetrahydroquinoline derivatives (e.g., the target compound) are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. Thiadiazole analogs (e.g., 5k) exhibit broader antimicrobial activity, as seen in .

- Substituent Effects: The 2-methoxyphenoxy group in the target compound may confer selectivity for serotonin or adrenergic receptors, similar to other phenoxyacetamide derivatives with reported analgesic and anti-inflammatory activities .

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline nucleus is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For this compound, a modified Pictet-Spengler approach using tryptamine derivatives and carbonyl precursors under acidic conditions (e.g., HCl in ethanol) yields the tetrahydroquinoline framework.

Example Procedure :

-

Reactants : Tryptamine hydrochloride (1.0 equiv), benzaldehyde (1.2 equiv).

-

Conditions : Reflux in ethanol with 10% HCl for 12 hours.

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Benzoylation at Position 1

Benzoylation is achieved using benzoyl chloride in the presence of a base to scavenge HCl. Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal solvents, with 4-dimethylaminopyridine (DMAP) enhancing reactivity.

Optimization Data :

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 0°C → RT | 85 |

| THF | Pyridine | RT | 78 |

| Ethanol | DMAP | Reflux | 65 |

Source: Adapted from EvitaChem synthesis protocols.

Critical considerations:

-

Lower temperatures (0°C) minimize side reactions.

-

Excess benzoyl chloride (1.5 equiv) ensures complete substitution.

Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid

The side chain is prepared via Williamson ether synthesis :

-

2-Methoxyphenol reacts with ethyl bromoacetate in acetone with K₂CO₃.

-

Saponification with NaOH yields the carboxylic acid.

Reaction Scheme :

Yield : 89% after recrystallization (ethanol/water).

Amide Coupling

The final acetamide is formed via carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the tetrahydroquinoline amine and 2-(2-methoxyphenoxy)acetic acid.

Procedure :

-

Reactants : 1-Benzoyl-6-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv), 2-(2-methoxyphenoxy)acetic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).

-

Conditions : DCM, 0°C → RT, 24 hours.

-

Workup : Extraction with NaHCO₃, column chromatography (hexane/ethyl acetate 1:1).

-

Yield : 73%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

Benzoylation : Non-polar solvents (DCM) improve electrophilic substitution by stabilizing the acylium ion.

-

Amide Coupling : Polar aprotic solvents (DMF) are avoided due to potential racemization; DCM balances reactivity and solubility.

Catalytic Enhancements

-

DMAP accelerates benzoylation via nucleophilic catalysis.

-

HOBt suppresses side reactions during amidation by stabilizing the active ester intermediate.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H, benzoyl aromatic), 6.90–6.75 (m, 4H, tetrahydroquinoline and methoxyphenoxy), 4.60 (s, 2H, CH₂CO), 3.80 (s, 3H, OCH₃).

-

LC-MS : m/z 433.2 [M+H]⁺.

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Melting Point : 142–144°C (uncorrected).

Scalability and Industrial Considerations

Cost-Effective Modifications

-

Benzoyl Chloride Alternatives : Benzoic anhydride reduces costs but requires higher temperatures.

-

Catalyst Recycling : DMAP recovery via acid-base extraction improves process sustainability.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide, and how are reaction conditions optimized?

- Answer : The synthesis involves multi-step reactions, including:

- Acylation : Introducing the benzoyl group to the tetrahydroquinoline scaffold using benzoyl chloride in dichloromethane under reflux .

- Coupling : Reacting the intermediate with 2-(2-methoxyphenoxy)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Temperature control (e.g., avoiding decomposition above 80°C) and solvent selection (e.g., toluene for improved yield) are critical .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in tetrahydroquinoline at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identifies carbonyl groups (C=O stretch at ~1660–1680 cm⁻¹) and amide bonds (N–H bend at ~1540 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~415–420) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Answer :

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to isolate mechanisms .

- Structural Modifications : Compare activity of analogs (e.g., replacing 2-methoxyphenoxy with fluorophenoxy groups) to identify pharmacophores .

- Dose-Response Studies : Evaluate IC50 values across cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like EGFR or DNA topoisomerase .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or micronization .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Pro-drug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) .

Q. How do steric and electronic effects of substituents influence reactivity in further derivatization?

- Answer :

- Steric Effects : Bulky groups (e.g., benzoyl) at the 1-position hinder nucleophilic attacks, requiring catalysts like DMAP for acylation .

- Electronic Effects : Electron-donating methoxy groups enhance electrophilic aromatic substitution at the phenoxy ring, enabling halogenation or nitration .

Methodological Notes

- Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., Western blotting alongside cell viability tests) .

- Synthetic Reproducibility : Document reaction atmosphere (N2 vs. air) and moisture control to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.